Kinase Selectivity: AMG-337 Binds Only MET Out of 402 Kinases Tested at 1 μM
AMG-337 demonstrates exceptional kinase selectivity, binding to MET but not to any of the other 402 human kinases tested at 1 μM in competitive binding assays [1]. This contrasts with several other MET inhibitors which exhibit broader kinase interaction profiles (e.g., crizotinib inhibits ALK and ROS1; cabozantinib inhibits VEGFR2; foretinib inhibits KDR, Tie-2, VEGFR3) .
| Evidence Dimension | Kinase Selectivity (Number of Kinases Inhibited at 1 μM) |
|---|---|
| Target Compound Data | 0 off-target kinases inhibited out of 402 tested [1] |
| Comparator Or Baseline | Crizotinib: Inhibits ALK and ROS1; Cabozantinib: Inhibits VEGFR2; Foretinib: Inhibits KDR, Tie-2, VEGFR3 |
| Quantified Difference | AMG-337 exhibits a cleaner selectivity profile with zero off-target kinase hits, compared to multi-kinase inhibition observed with comparators [1] |
| Conditions | In vitro competitive binding assay against a panel of 402 human kinases at 1 μM |
Why This Matters
Procurement of AMG-337 ensures a highly selective tool compound for MET-specific pathway interrogation, minimizing confounding off-target kinase effects in research settings.
- [1] Chemical Probes Portal. (2020). Probe AMG-337. Retrieved from https://www.chemicalprobes.org/amg-337 View Source
